2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, a pyrrole group, and an acetamide side chain substituted with a 3-bromobenzyl group. The benzodioxole and oxadiazole motifs are known for their electron-rich aromatic systems, which enhance molecular interactions in biological systems, while the bromine atom on the benzyl group may influence lipophilicity and halogen bonding .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-bromophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZUFWVOVAWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzodioxole moiety : Known for its bioactive properties.
- Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
- Pyrrole unit : Involved in various biological processes.
- Bromobenzyl substituent : May enhance lipophilicity and biological activity.
Molecular Formula
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against a range of bacteria and fungi, suggesting that the incorporation of these groups enhances antimicrobial efficacy .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the oxadiazole ring is particularly noted for its role in inhibiting tumor growth .
The proposed mechanism of action includes:
- Inhibition of DNA synthesis : By intercalating into DNA strands, which disrupts replication.
- Modulation of signal transduction pathways : Particularly those involved in cell proliferation and survival.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study (2020) | Showed significant inhibition of E. coli and S. aureus with MIC values < 50 µg/mL. |
| Anticancer Activity (2021) | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM. |
| Mechanistic Insights (2022) | Demonstrated that the compound activates caspase pathways leading to programmed cell death. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique structure can be contextualized against related derivatives, focusing on substituent effects, heterocyclic cores, and reported activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations :
- The target compound’s 1,2,4-oxadiazole-pyrrole core distinguishes it from benzoxadiazole-triazole (Compound I, ) and benzisothiazole-pyrazole derivatives (). These cores modulate electronic properties and binding affinities.
- Compound 4l () shares a brominated aromatic substituent but employs a benzoxazole-oxadiazole scaffold, which may confer different stability and reactivity profiles compared to the target’s benzodioxole-oxadiazole system.
Methoxy groups enhance electron-donating capacity, whereas bromine increases lipophilicity and may improve membrane permeability. Compound 4l () features a 3-bromophenyl group directly attached to benzoxazole, suggesting that bromine placement influences target engagement (e.g., enzyme inhibition).
Bioactivity Insights: While the target compound lacks explicit activity data, benzisothiazole-pyrazole derivatives () demonstrate antimicrobial effects against heterotrophic bacteria and algae, implying that the pyrrole-oxadiazole framework in the target may similarly interact with microbial targets.
Synthetic and Analytical Considerations :
- The synthesis of analogous compounds (e.g., ) often involves nucleophilic substitution or cyclization reactions. The target’s oxadiazole ring likely formed via [3+2] cycloaddition, a common method for 1,2,4-oxadiazoles.
- Spectroscopic data (e.g., IR, NMR) for Compound 4l ()—such as C-Br stretching at 561 cm⁻¹—provide benchmarks for verifying the target’s structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
